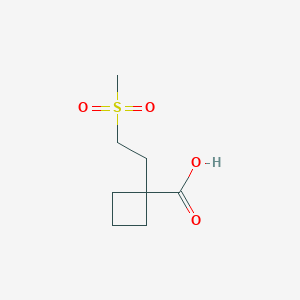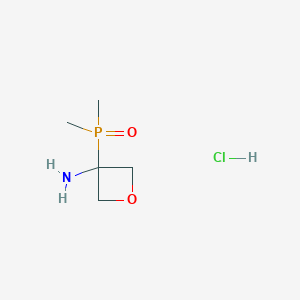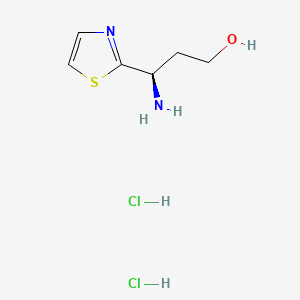
(3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-oldihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-oldihydrochloride is a chemical compound that features a thiazole ring, an amino group, and a propanol group. Compounds with thiazole rings are often of interest in medicinal chemistry due to their biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-oldihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the amino and propanol groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the thiazole ring through cyclization of appropriate precursors.
Amination: Introduction of the amino group using reagents like ammonia or amines under suitable conditions.
Hydroxylation: Introduction of the propanol group through hydroxylation reactions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes might be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions could convert the compound into its reduced forms.
Substitution: The amino and hydroxyl groups may participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, bases.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound might be used as a catalyst or a ligand in various chemical reactions.
Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Protein Interaction: Study of interactions with proteins and other biomolecules.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent due to its biological activity.
Diagnostics: Use in diagnostic assays and imaging.
Industry
Material Science: Application in the development of new materials with specific properties.
Agriculture: Potential use in agrochemicals for pest control or plant growth regulation.
Wirkmechanismus
The mechanism of action of (3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-oldihydrochloride would depend on its specific interactions with molecular targets. It might involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol: Lacks the dihydrochloride component.
(3R)-3-amino-3-(1,3-thiazol-2-yl)butan-1-ol: Has a butanol group instead of propanol.
(3R)-3-amino-3-(1,3-thiazol-2-yl)propan-2-ol: Hydroxyl group on the second carbon.
Uniqueness
The presence of the dihydrochloride component might confer unique solubility, stability, or reactivity properties compared to similar compounds.
Eigenschaften
Molekularformel |
C6H12Cl2N2OS |
|---|---|
Molekulargewicht |
231.14 g/mol |
IUPAC-Name |
(3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C6H10N2OS.2ClH/c7-5(1-3-9)6-8-2-4-10-6;;/h2,4-5,9H,1,3,7H2;2*1H/t5-;;/m1../s1 |
InChI-Schlüssel |
IVZMLYAUGGKXSG-ZJIMSODOSA-N |
Isomerische SMILES |
C1=CSC(=N1)[C@@H](CCO)N.Cl.Cl |
Kanonische SMILES |
C1=CSC(=N1)C(CCO)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Phenylspiro[2.3]hexan-4-one](/img/structure/B13590397.png)

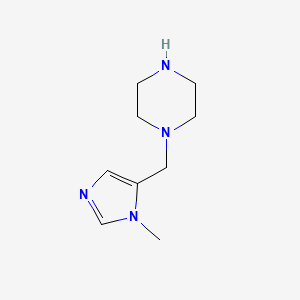
![1-{1-Methoxyspiro[3.3]heptan-1-yl}methanaminehydrochloride](/img/structure/B13590413.png)
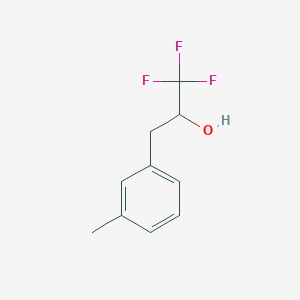
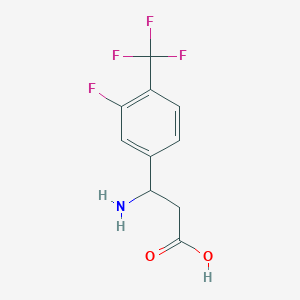



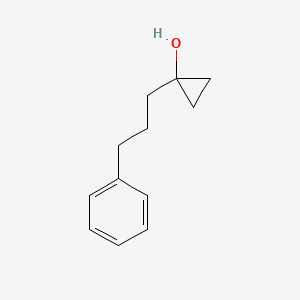
amine](/img/structure/B13590472.png)
